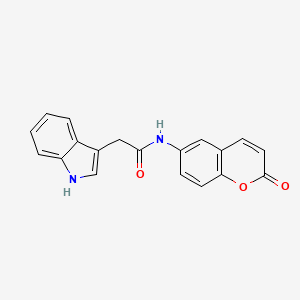

2-(1H-indol-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)-N-(2-oxochromen-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3/c22-18(10-13-11-20-16-4-2-1-3-15(13)16)21-14-6-7-17-12(9-14)5-8-19(23)24-17/h1-9,11,20H,10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAQGZBIFCNBCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves the following steps:

Formation of Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formation of Coumarin Derivative: The coumarin derivative can be synthesized through the Pechmann condensation, which involves the reaction of phenol with a β-keto ester in the presence of an acid catalyst.

Coupling Reaction: The indole and coumarin derivatives are then coupled through an amide bond formation. This can be achieved by reacting the indole derivative with an acyl chloride or anhydride of the coumarin derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

Reduction: Reduction reactions can occur at the carbonyl group of the coumarin moiety, potentially leading to the formation of alcohol derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the coumarin aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and acyl halides, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the coumarin carbonyl group can lead to the formation of coumarin alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that 2-(1H-indol-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide exhibits significant anticancer properties. A study demonstrated its ability to inhibit cancer cell proliferation in various lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a potential candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies have reported that it can downregulate pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis .

Biological Studies

Enzyme Inhibition

Another critical application of this compound is its role as an enzyme inhibitor. Research indicates that it can inhibit specific enzymes involved in metabolic pathways associated with cancer and inflammation. For example, it has been identified as a potent inhibitor of cyclooxygenase (COX), which plays a significant role in inflammation and pain signaling .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects against oxidative stress. This property is vital for developing therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Material Science

Synthesis of Novel Materials

The compound has been utilized in synthesizing novel materials with unique properties. Its indole and coumarin moieties allow for the creation of polymers with enhanced thermal stability and mechanical strength. These materials are being explored for applications in electronics and nanotechnology .

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound to evaluate their anticancer activity. The most potent derivative exhibited IC50 values below 10 µM against breast cancer cells, demonstrating its potential as an effective treatment option .

Case Study 2: Neuroprotective Effects

A collaborative study between several universities assessed the neuroprotective effects of the compound using animal models of oxidative stress-induced neurotoxicity. The results indicated a significant reduction in neuronal death when treated with the compound compared to controls, highlighting its potential therapeutic applications .

Wirkmechanismus

The mechanism of action of 2-(1H-indol-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide depends on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If the compound acts as a receptor agonist or antagonist, it may bind to the receptor and either activate or block its signaling pathway. The specific molecular targets and pathways involved would need to be determined through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structurally related indole-acetamide derivatives, highlighting key differences in substituents and reported bioactivities:

Key Structural and Functional Differences:

Indole Substitution :

- The target compound lacks substituents on the indole ring, whereas derivatives like 2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide and N-(2-chloro-1H-indol-3-yl)-acetamide feature nitro or chloro groups. Electron-withdrawing substituents (e.g., nitro) may enhance bioactivity by influencing electronic properties and binding affinity.

Acetamide Attachment :

- The coumarin moiety in the target compound distinguishes it from phenyl or alkyl-substituted analogs. Coumarins are associated with fluorescence and enhanced pharmacokinetic properties compared to simple aryl groups . For example, N-(6-Nitro-2-oxo-2H-chromen-3-yl)acetamide shares the coumarin core but differs in substitution position (C3 vs. C6).

Bioactivity :

- Phenyl-substituted analogs like N-(4-iodophenyl)-2-(1H-indol-3-yl)acetamide exhibit antihyperglycemic and antioxidant activities due to halogenated aryl groups . In contrast, dual indole-coumarin systems (e.g., Compound K ) may leverage synergistic interactions between the two heterocycles for enhanced efficacy.

Synthesis Methods :

- Most analogs are synthesized via peptide coupling (e.g., HATU/NMM) between indole acetic acid derivatives and amines . Chiral derivatives, such as those with (R)-1-phenylethyl groups, require enantioselective synthesis or resolution .

Spectroscopic Properties :

- NMR data for related compounds (e.g., 13C NMR δ 172.0 for the acetamide carbonyl in ) suggest similar spectral profiles for the target compound, with shifts corresponding to the coumarin moiety .

Structure-Activity Relationship (SAR) Insights:

- Coumarin vs. Phenyl Attachments : Coumarin-based derivatives may exhibit improved fluorescence and membrane permeability compared to phenyl-substituted analogs .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) on the indole ring enhance stability and receptor binding in some cases .

- Chiral Centers : Compounds like 2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide highlight the importance of stereochemistry in modulating biological activity .

Q & A

Q. How to validate the reproducibility of synthetic protocols across laboratories?

- Methodological Answer :

- Round-robin testing : Collaborate with ≥3 labs to synthesize the compound using identical protocols. Compare yields, purity (HPLC), and spectral data .

- Robustness testing : Vary critical parameters (e.g., reaction time ±10%, solvent volume ±5%) to identify sensitivity points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.